Methyl 1H,1H,2H,2H-perfluorohexyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1H,1H,2H,2H-perfluorohexyl carbonate is an organofluorine compound known for its unique chemical properties. This compound is characterized by the presence of a perfluorinated hexyl group attached to a carbonate ester. It is widely used in various industrial applications due to its high thermal stability, chemical resistance, and low surface energy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate typically involves the reaction of perfluorohexanol with dimethyl carbonate in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors with precise control over reaction parameters to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the carbonate group into alcohols.
Substitution: The perfluorinated hexyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include perfluorinated carboxylic acids, alcohols, and substituted perfluorinated compounds, depending on the type of reaction and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 1H,1H,2H,2H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of biological systems due to its unique properties, such as high hydrophobicity and chemical stability.
Medicine: It is explored for potential use in drug delivery systems and as a component in medical devices due to its biocompatibility and chemical resistance.
Wirkmechanismus
The mechanism of action of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate involves its interaction with various molecular targets and pathways. The perfluorinated hexyl group imparts unique properties to the compound, such as high hydrophobicity and chemical resistance, which influence its interactions with other molecules. The carbonate ester group can undergo hydrolysis under specific conditions, releasing perfluorinated alcohols and carbon dioxide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 1H,1H,2H,2H-perfluorohexyl sulfide
- 1H,1H,2H,2H-perfluorooctyl methacrylate
- 1H,1H,2H,2H-perfluorooctyl iodide
Uniqueness
Methyl 1H,1H,2H,2H-perfluorohexyl carbonate is unique due to its combination of a perfluorinated hexyl group and a carbonate ester. This combination imparts high thermal stability, chemical resistance, and low surface energy, making it suitable for a wide range of applications. Compared to similar compounds, it offers a unique balance of properties that are advantageous in specific industrial and research applications .
Eigenschaften
Molekularformel |
C8H7F9O3 |
---|---|
Molekulargewicht |
322.12 g/mol |
IUPAC-Name |
methyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |
InChI |
InChI=1S/C8H7F9O3/c1-19-4(18)20-3-2-5(9,10)6(11,12)7(13,14)8(15,16)17/h2-3H2,1H3 |
InChI-Schlüssel |
WMYZEVQMEXBCBO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.